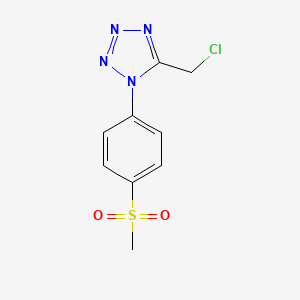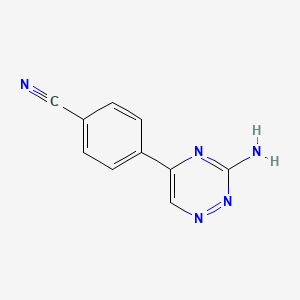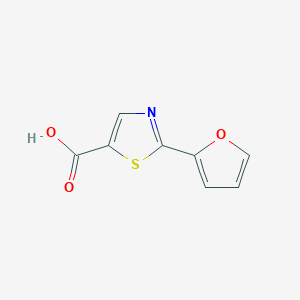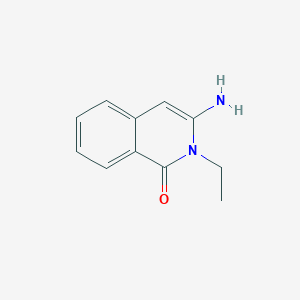
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine
Vue d'ensemble
Description
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound with the empirical formula C10H11N3O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine consists of a 1,3,4-oxadiazole ring attached to a 4-methylbenzyl group . The molecular weight of this compound is 189.21 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Research on 1,3,4-oxadiazole derivatives, closely related to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, has demonstrated significant antimicrobial and antifungal properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives exhibiting good to moderate activities against various microorganisms, highlighting the potential of oxadiazole compounds in antimicrobial drug development Bektaş et al., 2007. Similarly, Kaneria et al. (2016) reported on the synthesis and antimicrobial screening of novel triazol derivatives, again underscoring the importance of this chemical structure in combating microbial infections Kaneria et al., 2016.
Synthesis and Chemical Properties
Guo et al. (2015) described a copper-catalyzed cascade annulation method to synthesize 3,5-disubstituted-1,2,4-oxadiazoles, demonstrating an efficient and green approach to creating oxadiazole derivatives. This method highlights the chemical versatility and potential for diverse applications of 1,2,4-oxadiazoles, including compounds similar to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine Guo et al., 2015.
Anticancer Activities
The study by Gür et al. (2020) on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, a structural analogue to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, revealed compounds with high DNA protective ability and significant cytotoxicity against cancer cell lines. This suggests the potential for 1,3,4-oxadiazole derivatives in cancer research and therapy Gür et al., 2020.
Novel Synthetic Methods
Ramazani and Rezaei (2010) developed an efficient synthesis method for 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the creation of fully substituted oxadiazoles. This innovation opens new pathways for the synthesis of complex molecules, including those related to 5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine, enhancing the toolkit available for drug development and material science Ramazani & Rezaei, 2010.
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXKJBOGRBCZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Octyloxy)methyl]aniline](/img/structure/B1521615.png)

![7-Chloro-3-(propan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1521617.png)
![3-Amino-2-[(4-fluorophenyl)methyl]propanamide](/img/structure/B1521618.png)








